Journal Name:Royal Society Open Science
Journal ISSN:2054-5703
IF:3.653
Journal Website:https://royalsocietypublishing.org/journal/rsos
Year of Origin:0
Publisher:The Royal Society
Number of Articles Per Year:1002
Publishing Cycle:
OA or Not:Yes
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-06-20 , DOI: 10.1186/s11671-023-03836-2
A novel 2-transistor (2T) pixel EUV detector is proposed and demonstrated by advanced CMOS technology. The proposed 2T detector also exhibits high spectral range (< 267 nm) and spatial resolution (67 μm) with high stability and CMOS Compatibility. The compact 2T EUV detector pixels arranged in a test array are capable of on-wafer recording the 2D EUV flux distribution without any external power.
The compact 2T EUV detector pixels arranged in a test array are capable of on-wafer recording the 2D EUV flux distribution without any external power. Through proper initialization process, EUV induced discharging mechanism is fully investigated and an EUV induced electron emission efficiency model is established. Finally, a 2D array for in-situ EUV detection is demonstrated to precisely reflect the pattern projected on the chip/wafer surface.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-05-31 , DOI: 10.1186/s11671-023-03855-z
Two-dimensional (2D) materials are highly sought after for their superior semiconducting properties, making them promising candidates for next-generation electronic and optoelectronic devices. Transition-metal dichalcogenides (TMDCs), such as molybdenum disulfide (MoS2) and tungsten diselenide (WSe2), are promising alternative 2D materials. However, the devices based on these materials experience performance deterioration due to the formation of a Schottky barrier between metal contacts and semiconducting TMDCs. Here, we performed experiments to reduce the Schottky barrier height of MoS2 field-effect transistors (FETs) by lowering the work function (Фm = Evacuum − EF,metal) of the contact metal. We chose polyethylenimine (PEI), a polymer containing simple aliphatic amine groups (–NH2), as a surface modifier of the Au (ФAu = 5.10 eV) contact metal. PEI is a well-known surface modifier that lowers the work function of various conductors such as metals and conducting polymers. Such surface modifiers have thus far been utilized in organic-based devices, including organic light-emitting diodes, organic solar cells, and organic thin-film transistors. In this study, we used the simple PEI coating to tune the work function of the contact electrodes of MoS2 FETs. The proposed method is rapid, easy to implement under ambient conditions, and effectively reduces the Schottky barrier height. We expect this simple and effective method to be widely used in large-area electronics and optoelectronics due to its numerous advantages.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-05-15 , DOI: 10.1186/s11671-023-03845-1
Agricultural crops are subject to a variety of biotic and abiotic stresses that adversely affect growth and reduce the yield of crop plantss. Traditional crop stress management approaches are not capable of fulfilling the food demand of the human population which is projected to reach 10 billion by 2050. Nanobiotechnology is the application of nanotechnology in biological fields and has emerged as a sustainable approach to enhancing agricultural productivity by alleviating various plant stresses. This article reviews innovations in nanobiotechnology and its role in promoting plant growth and enhancing plant resistance/tolerance against biotic and abiotic stresses and the underlying mechanisms. Nanoparticles, synthesized through various approaches (physical, chemical and biological), induce plant resistance against these stresses by strengthening the physical barriers, improving plant photosynthesis and activating plant defense mechanisms. The nanoparticles can also upregulate the expression of stress-related genes by increasing anti-stress compounds and activating the expression of defense-related genes. The unique physico-chemical characteristics of nanoparticles enhance biochemical activity and effectiveness to cause diverse impacts on plants. Molecular mechanisms of nanobiotechnology-induced tolerance to abiotic and biotic stresses have also been highlighted. Further research is needed on efficient synthesis methods, optimization of nanoparticle dosages, application techniques and integration with other technologies, and a better understanding of their fate in agricultural systems.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-04-21 , DOI: 10.1186/s11671-023-03822-8
The relatively low output performance of triboelectric nanogenerator (TENG), which faces a challenge in performance improvement, limits its practical applications. Here, a high-performance TENG consisting of a silicon carbide@silicon dioxide nanowhiskers/polydimethylsiloxane (SiC@SiO2/PDMS) nanocomposite film and a superhydrophobic aluminum (Al) plate as triboelectric layers is demonstrated. The 7 wt% SiC@SiO2/PDMS TENG presents a peak voltage of 200 V and a peak current of 30 μA, which are ~ 300 and ~ 500% over that of the PDMS TENG, owing to an increase in dielectric constant and a decrease in dielectric loss of the PDMS film because of electric insulated SiC@SiO2 nanowhiskers. Furthermore, a 10 μF capacitor can be charged up to 3 V within ~ 87 s, which can be continuously operated on the electronic watch for 14 s. The work provides an effective strategy for improving output performance of TENG by adding core–shell nanowhiskers to modulate the dielectric properties of organic materials.Graphical abstract
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-20 , DOI: 10.1186/s11671-023-03798-5
A high-performance gas sensor operating at room temperature is always favourable since it simplifies the device fabrication and lowers the operating power by eliminating a heater. Herein, we fabricated the ammonia (NH3) gas sensor by using Au nanoparticle-decorated TiO2 nanosheets, which were synthesized via two distinct processes: (1) preparation of monolayer TiO2 nanosheets through flux growth and a subsequent chemical exfoliation and (2) decoration of Au nanoparticles on the TiO2 nanosheets via hydrothermal method. Based on the morphological, compositional, crystallographic, and surface characteristics of this low-dimensional nano-heterostructured material, its temperature- and concentration-dependent NH3 gas-sensing properties were investigated. A high response of ~ 2.8 was obtained at room temperature under 20 ppm NH3 gas concentration by decorating Au nanoparticles onto the surface of TiO2 nanosheets, which generated oxygen defects and induced spillover effect as well.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-18 , DOI: 10.1186/s11671-023-03802-y
Great challenges still remain in the management of patients with castration-resistant prostate cancer (CRPC) based on traditional treatments, and the rapid development of nanotechnology may find a breakthrough. Herein, a novel type of multifunctional self-assembly magnetic nanocarriers (IR780-MNCs) containing iron oxide nanoparticles (Fe3O4 NPs) and IR780 iodide was synthesized by an optimized process. With a hydrodynamic diameter of 122 nm, a surface charge of –28.5 mV and the drug loading efficiency of 89.6%, IR780-MNCs have increased cellular uptake efficiency, long-term stability, ideal photothermal conversion ability and excellent superparamagnetic behavior. The in vitro study indicated that IR780-MNCs have excellent biocompatibility and could induce significant cell apoptosis under the 808 nm laser irradiation. The in vivo study showed that IR780-MNCs highly accumulated at the tumor area could reduce the tumor volume of tumor-bearing mice by 88.5% under the 808 nm laser irradiation, but minimal damage to surrounding normal tissues. Since IR780-MNCs encapsulated a large number of 10 nm homogeneous spherical Fe3O4 NPs, which can be used as T2 contrast agent, the best window for photothermal therapy can be determined through MRI. In conclusion, IR780-MNCs have initially showed excellent antitumor effect and biosafety in the treatment of CRPC. This work provides novel insights into the precise treatment of CRPC by using a safe nanoplatform based on the multifunctional nanocarriers.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-13 , DOI: 10.1186/s11671-023-03820-w
Novel lead-free double perovskite phosphors of Mn-doped Cs2KBiCl6 (Cs2KBiCl6:Mn2+) have been facilely synthesized by using typical hydrothermal method. X-ray diffraction, scanning electron microscope, X-ray photoelectron spectroscopy, electron paramagnetic resonance, and photoluminescence measurements confirm that the synthesized Cs2KBiCl6:Mn2+ phosphors behave double perovskite structure, good morphology, excellent stability, and superior optical properties. An optimal doping concentration of Mn/Bi = 0.4 is achieved in Cs2KBiCl6:Mn2+ phosphors, showing maximum photoluminescence quantum yield of 87.2%, lifetime of 0.98 ms, and orange-red fluorescence with the emission peak at 595 nm under UV light excitation. The probable luminescence mechanism could be ascribed to excitation energy transferring from Cs2KBiCl6 to Mn, and accordingly contributing to the 4T1–6A1 transition of the Mn d electron. Superb optical properties provide much room for in-depth fluorescence researches and potential applications of Cs2KBiCl6:Mn2+ phosphors.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-10 , DOI: 10.1186/s11671-023-03781-0
In this study, novel Trojan particles were engineered for direct delivery of doxorubicin (DOX) and miR-34a as model drugs to the lungs to raise local drug concentration, decrease pulmonary clearance, increase lung drug deposition, reduce systemic side effects, and overcome multi-drug resistance. For this purpose, targeted polyelectrolyte nanoparticles (tPENs) developed with layer-by-layer polymers (i.e., chitosan, dextran sulfate, and mannose-g-polyethyleneimine) were spray dried into a multiple-excipient (i.e., chitosan, leucine, and mannitol). The resulting nanoparticles were first characterized in terms of size, morphology, in vitro DOX release, cellular internalization, and in vitro cytotoxicity. tPENs showed comparable cellular uptake levels to PENs in A549 cells and no significant cytotoxicity on their metabolic activity. Co-loaded DOX/miR-34a showed a greater cytotoxicity effect than DOX-loaded tPENs and free drugs, which was confirmed by Actin staining. Thereafter, nano-in-microparticles were studied through size, morphology, aerosolization efficiency, residual moisture content, and in vitro DOX release. It was demonstrated that tPENs were successfully incorporated into microspheres with adequate emitted dose and fine particle fraction but low mass median aerodynamic diameter for deposition into the deep lung. The dry powder formulations also demonstrated a sustained DOX release at both pH values of 6.8 and 7.4.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-03-08 , DOI: 10.1186/s11671-023-03817-5
Broadband high absorption of long-wavelength infrared light for rough submicron active material films is quite challenging to achieve. Unlike conventional infrared detection units, with over three-layer complex structures, a three-layer metamaterial with mercury cadmium telluride (MCT) film sandwiched between an Au cuboid array and Au mirror is studied through theory and simulations. The results show that propagated/localized surface plasmon resonance simultaneously contribute to broadband absorption under the TM wave of the absorber, while the Fabry–Perot (FP) cavity resonance causes absorption of the TE wave. As surface plasmon resonance concentrates most of the TM wave on the MCT film, 74% of the incident light energy is absorbed by the submicron thickness MCT film within the 8–12 μm waveband, which is approximately 10 times than that of the rough same thickness MCT film. In addition, by replacing the Au mirror with Au grating, the FP cavity along the y-axis direction was destroyed, and the absorber exhibited excellent polarization-sensitive and incident angle-insensitive properties. For the corresponding conceived metamaterial photodetector, as carrier transit time across the gap between Au cuboid is much less than that of other paths, the Au cuboids simultaneously act as microelectrodes to collect photocarriers generated in the gap. Thus the light absorption and photocarrier collection efficiency are hopefully improved simultaneously. Finally, the density of the Au cuboids is increased by adding the same arranged cuboids perpendicular to the original direction on the top surface or by replacing the cuboids with crisscross, which results in broadband polarization-insensitive high absorption by the absorber.
Royal Society Open Science ( IF 3.653 ) Pub Date: 2023-04-21 , DOI: 10.1186/s11671-023-03787-8
Nanotechnologies have been advantageous in many sectors and gaining much concern due to the unique physical, chemical and biological properties of nanomaterials (NMs). We have surveyed peer-reviewed publications related to “nanotechnology”, “NMs”, “NMs water treatment”, “NMs air treatment”, and “NMs environmental risk” in the last 23 years. We found that most of the research work is focused on developing novel applications for NMs and new products with peculiar features. In contrast, there are relatively few of publications concerning NMs as environmental contaminants relative to that for NMs applications. Thus, we devoted this review for NMs as emerging environmental contaminants. The definition and classification of NMs will be presented first to demonstrate the importance of unifying the NMs definition. The information provided here should facilitate the detection, control, and regulation of NMs contaminants in the environment. The high surface-area-to-volume ratio and the reactivity of NMs contaminants cause the prediction of the chemical properties and potential toxicities of NPs to be extremely difficult; therefore, we found that there are marked knowledge gaps in the fate, impact, toxicity, and risk of NMs. Consequently, developing and modifying extraction methods, detection tools, and characterization technologies are essential for complete risk assessment of NMs contaminants in the environment. This will help also in setting regulations and standards for releasing and handling NMs as there are no specific regulations. Finally, the integrated treatment technologies are necessary for the removal of NMs contaminants in water. Also, membrane technology is recommended for NMs remediation in air.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
综合性期刊3区 | MULTIDISCIPLINARY SCIENCES 综合性期刊3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.90 | 28 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/rsos